molecular formula C10H12O3 B1318608 3-(Ethoxymethyl)benzoic acid CAS No. 174894-85-0

3-(Ethoxymethyl)benzoic acid

Cat. No.: B1318608
CAS No.: 174894-85-0
M. Wt: 180.2 g/mol
InChI Key: HUTOBBBKUSLNIF-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)benzoic acid is an organic compound with the molecular formula C₁₀H₁₂O₃ It is a derivative of benzoic acid, where an ethoxymethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxymethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-(bromomethyl)benzoic acid with ethanol in the presence of a base such as sodium ethoxide. The reaction is typically carried out in a solvent like ethanol or N,N-dimethylformamide at temperatures ranging from 0°C to room temperature. The product is then purified through standard techniques such as chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethoxymethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed:

    Oxidation: Formation of 3-(ethoxymethyl)benzaldehyde or this compound.

    Reduction: Formation of 3-(ethoxymethyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(Ethoxymethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

  • 3-(Methoxymethyl)benzoic acid
  • 3-(Butoxymethyl)benzoic acid
  • 3-(Isopropoxymethyl)benzoic acid

Comparison: 3-(Ethoxymethyl)benzoic acid is unique due to the presence of the ethoxymethyl group, which imparts specific chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for particular applications in synthesis and research.

Properties

IUPAC Name

3-(ethoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-7-8-4-3-5-9(6-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTOBBBKUSLNIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction of ethanol and 3-Chloromethyl-benzoic acid in the presence of sodium hydride was performed as described for Compound 33 to give 3-ethoxymethyl-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 7.89 (m, 1 arom.H); 7.84 (m, 1 arom.H); 7.54 (m, 1 arom.H); 7.46 (m, 1 arom.H); 4.49 (s, OCH2C6H4—); 3.48 (q, J=6.9, CH3CH2); 1.15 (t, J=6.9, CH3CH2). 13C-NMR (100 MHz, d6-DMSO): 167.24 (—C═O); 139.26; 131.67; 130.76; 128.51; 128.23; 128.06; 71.01; 65.14; 15.07.
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